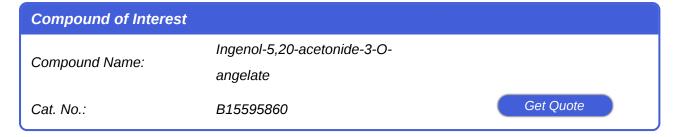


Unveiling the Biological intricacies of Ingenol Mebutate: A Technical Guide

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An In-depth Examination of the Biological Activity of Ingenol-3-O-angelate and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate

Introduction

Ingenol-3-O-angelate, also known as Ingenol Mebutate (and formerly as PEP005), is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis. The compound has garnered significant interest within the scientific community for its potent and multifaceted biological activities, primarily centered around the modulation of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the biological activity of Ingenol-3-O-angelate, with a particular focus on its mechanism of action, effects on cellular signaling pathways, and its preclinical and clinical implications.

It is important to distinguish Ingenol-3-O-angelate from its synthetic precursor, **Ingenol-5,20-acetonide-3-O-angelate**. The latter is a key intermediate in the semi-synthesis of Ingenol-3-O-angelate, where the 5,20-acetonide group serves as a protecting group. While commercially available for research purposes, there is a notable lack of publicly available data on the specific biological activity of **Ingenol-5,20-acetonide-3-O-angelate** itself. Therefore, this guide will focus on the extensively studied and biologically active end-product, Ingenol-3-O-angelate.





Mechanism of Action: A Potent Modulator of Protein Kinase C

The primary mechanism of action of Ingenol-3-O-angelate is its function as a potent activator of the Protein Kinase C (PKC) family of enzymes. PKCs are a group of serine/threonine kinases that play crucial roles in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Ingenol-3-O-angelate is a broad-range activator of classical (α , β , γ) and novel (δ , ϵ , η , θ) PKC isoenzymes[1][2].

The binding of Ingenol-3-O-angelate to the C1 domain of PKCs mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC isoforms from the cytosol to cellular membranes and their subsequent activation. This activation triggers a cascade of downstream signaling events that are highly cell-type and context dependent.

Quantitative Biological Activity Data

The potency of Ingenol-3-O-angelate has been quantified in various in vitro systems. The following tables summarize the available inhibitory and binding constants for different PKC isoforms and its cytotoxic effects on various cancer cell lines.

PKC Isoform	Binding Affinity (Ki) (nM)	
ΡΚС-α	0.3	
ΡΚC-β	0.105	
РКС-у	0.162	
ΡΚС-δ	0.376	
ΡΚС-ε	0.171	

Data sourced from Medchemexpress.[3]



Cell Line	Cancer Type	IC50
WEHI-231	B-cell lymphoma	1.41 ± 0.255 nM
HOP-92	Non-small cell lung cancer	3.24 ± 2.01 nM
Colo-205	Colorectal cancer	11.9 ± 1.307 nM
A2058	Melanoma	~38 µM
HT144	Melanoma	~46 µM
K562	Chronic Myeloid Leukemia	Not specified, but potent
Primary AML cells	Acute Myeloid Leukemia	Nanomolar range

Data compiled from multiple sources.[3][4][5][6]

Cellular Signaling Pathways Modulated by Ingenol-3-O-angelate

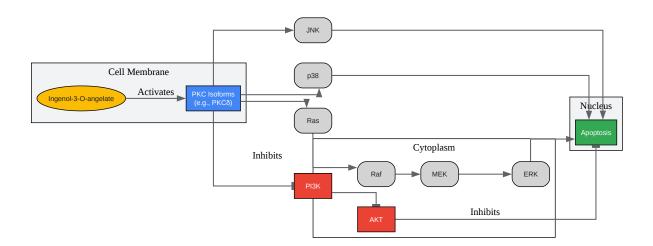
The activation of PKC by Ingenol-3-O-angelate initiates a complex network of intracellular signaling pathways, ultimately leading to diverse cellular outcomes such as apoptosis, necrosis, and inflammation.

Pro-Apoptotic Signaling

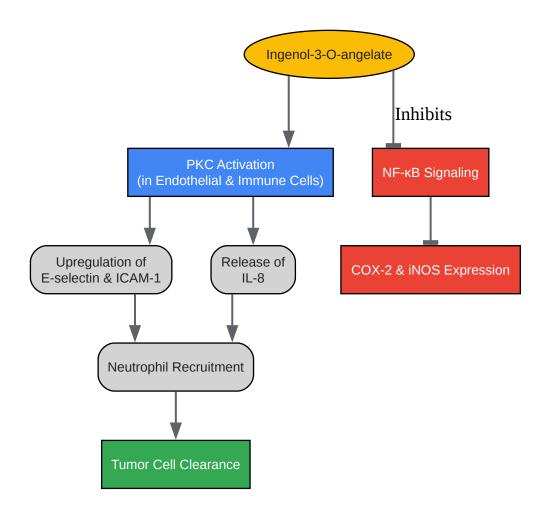
In many cancer cell lines, particularly those of hematopoietic origin, Ingenol-3-O-angelate induces apoptosis primarily through the activation of PKC $\delta[1][6]$. This leads to the activation of downstream effector caspases, such as caspase-3, and an increase in the expression of the pro-apoptotic protein Bax[1]. The activation of PKC δ and subsequent pro-apoptotic signaling appears to be a key component of its anti-leukemic activity[6].

In colon cancer cells, Ingenol-3-O-angelate-induced apoptosis is associated with the activation of the Ras/Raf/MAPK pathway and the inhibition of the pro-survival PI3K/AKT signaling pathway. Specifically, it leads to increased phosphorylation of PKCδ, Raf1, ERK1/2, JNK, p38 MAPK, and PTEN, while reducing the levels of phosphorylated AKT.

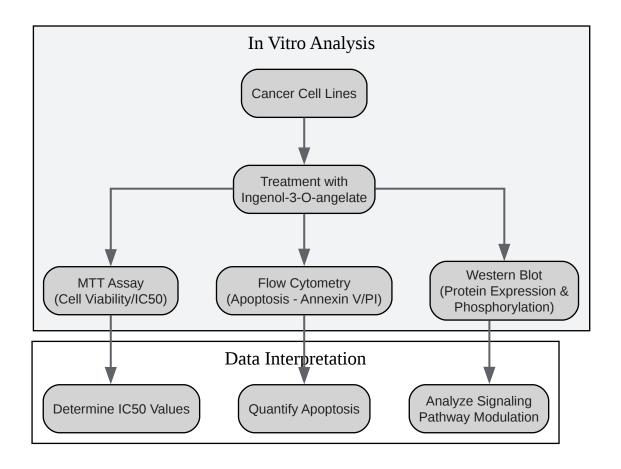












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